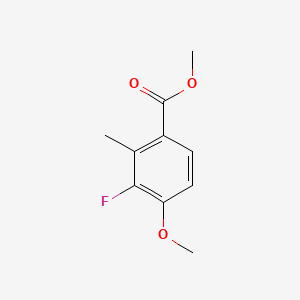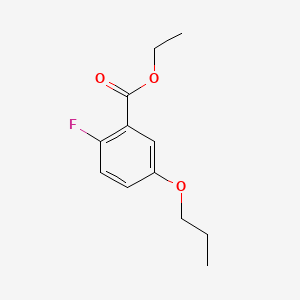
Ethyl 2-fluoro-5-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-5-propoxybenzoate is an organic compound with the molecular formula C12H15FO3 and a molecular weight of 226.25 g/mol . It is a benzoate ester derivative, characterized by the presence of a fluorine atom and a propoxy group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-propoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and yield, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluoro-5-propoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and corresponding benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-5-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-5-propoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, leading to improved efficacy in its intended application .
Comparación Con Compuestos Similares
Ethyl 2-fluoro-5-propoxybenzoate can be compared with other benzoate esters such as:
Ethyl 2-bromo-5-fluorobenzoate: Similar structure but with a bromine atom instead of a propoxy group.
Ethyl 2-chloro-5-propoxybenzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in the combination of the fluorine and propoxy groups, which confer specific chemical and physical properties that can be advantageous in certain applications .
Propiedades
Fórmula molecular |
C12H15FO3 |
|---|---|
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-5-propoxybenzoate |
InChI |
InChI=1S/C12H15FO3/c1-3-7-16-9-5-6-11(13)10(8-9)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
RATZPSXSNKGJEC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


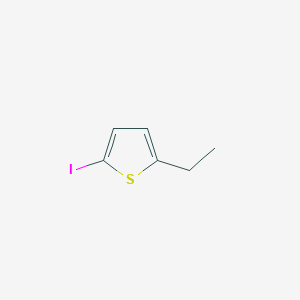

![4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine](/img/structure/B14023102.png)
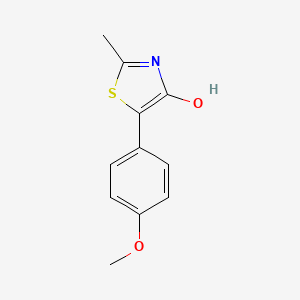
![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)

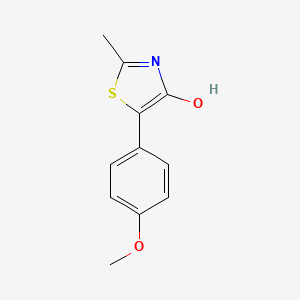
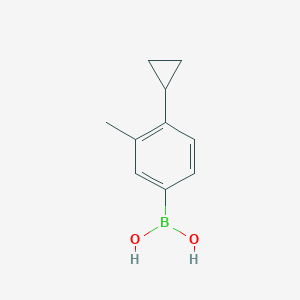
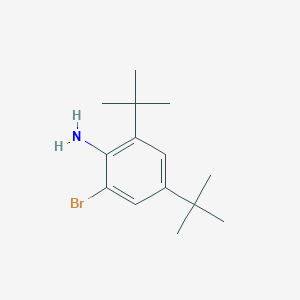
![Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14023141.png)
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)
